

# What is the chemical structure of methyl linoleate?

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Compound of Interest		
Compound Name:	Methyl linoleate	
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## An In-depth Technical Guide to Methyl Linoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl linoleate**, focusing on its chemical structure, properties, synthesis, analysis, and its role in significant biological pathways. The information is presented to support research and development activities in the fields of chemistry, biology, and pharmacology.

### **Chemical Structure and Properties**

**Methyl linoleate** is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. The structure consists of an 18-carbon chain with two cis-configured double bonds. The IUPAC name for **methyl linoleate** is methyl (9Z,12Z)-octadeca-9,12-dienoate[1]. The methyl ester group is located at one end of the carbon chain, while the double bonds are positioned at the 9th and 12th carbon atoms. This specific arrangement of double bonds is characteristic of linoleic acid and its derivatives.

The presence of the double bonds makes the molecule susceptible to oxidation, a key aspect of its chemical reactivity and biological function. It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents but has limited solubility in water[2].

### **Quantitative Data Summary**



The key physicochemical properties of **methyl linoleate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	methyl (9Z,12Z)-octadeca- 9,12-dienoate	[1]
Molecular Formula	C19H34O2	[1]
Molecular Weight	294.47 g/mol	[3][4][5]
CAS Number	112-63-0	[1][5]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	-35 °C	[3]
Boiling Point	192 °C at 4 mmHg	[3]
Density	0.889 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.462	[3]

### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and structural elucidation of **methyl linoleate**. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are provided below.



Spectroscopic Data	Key Features
¹H NMR (CDCl₃, 90 MHz)	δ 5.3-5.4 (m, 4H, -CH=CH-), 3.65 (s, 3H, - OCH <sub>3</sub> ), 2.77 (t, 2H, =CH-CH <sub>2</sub> -CH=), 2.30 (t, 2H, -CH <sub>2</sub> -COO-), 2.01 (q, 4H, -CH <sub>2</sub> -CH=), 1.2-1.4 (m, 14H, -CH <sub>2</sub> -), 0.89 (t, 3H, -CH <sub>3</sub> )[6]
<sup>13</sup> C NMR (CDCl₃, 15.09 MHz)	δ 174.13 (C=O), 130.17, 130.03, 128.12, 128.01 (=CH), 51.35 (-OCH <sub>3</sub> ), 34.13, 31.62, 29.67, 29.40, 29.21, 27.26, 25.71, 25.03, 22.65 (-CH <sub>2</sub> -), 14.09 (-CH <sub>3</sub> )[6]
Mass Spectrometry (GC-MS)	Molecular Ion [M] <sup>+</sup> at m/z 294. Key fragment ions at m/z 263 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), and characteristic fragments for unsaturated fatty acid methyl esters, with a base peak often observed at m/z 67[7].

## **Experimental Protocols**

This section details common experimental procedures for the synthesis and analysis of **methyl linoleate**, designed for practical application in a research setting.

## Synthesis of Methyl Linoleate via Transesterification of Safflower Oil

Safflower oil is a rich source of linoleic acid and serves as an excellent starting material for the synthesis of **methyl linoleate**. The following protocol describes a base-catalyzed transesterification.

### Materials and Equipment:

- High-oleic safflower oil
- Methanol (anhydrous)
- Sodium methoxide (NaOCH<sub>3</sub>) or Potassium Hydroxide (KOH)

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- Hexane
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Pre-treatment of Oil: Place 150 g of safflower oil into a 250 mL glass vessel and heat to 105-110 °C for 30 minutes to remove any residual moisture. Allow the oil to cool to the reaction temperature of 60 °C[8][9].
- Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving 1.5 g
   (1.0% w/w of oil) of sodium methoxide in 36.5 g of methanol (a methanol-to-oil molar ratio of
   approximately 6:1)[10][11]. Caution: Sodium methoxide is corrosive and moisture-sensitive.
   Handle in a fume hood.
- Reaction Setup: Transfer the cooled oil to a three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
- Transesterification Reaction: Add the catalyst-methanol solution to the oil. Heat the mixture to 60 °C while stirring vigorously (e.g., 600 rpm)[9]. Maintain these conditions for 1-2 hours[10].
- Product Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate for 1-2 hours. The lower layer consists of glycerol, and the upper layer is the crude **methyl linoleate** (biodiesel)[8].



- Washing and Purification:
  - Drain and discard the glycerol layer.
  - Wash the methyl ester layer with warm distilled water to remove any remaining catalyst, methanol, and soap. Repeat the washing until the aqueous layer is neutral.
  - Wash the organic layer with brine to facilitate the removal of water.
  - Dry the methyl ester layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the sodium sulfate and remove any residual solvent using a rotary evaporator to obtain purified methyl linoleate.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity of the synthesized **methyl linoleate** and identifying other fatty acid methyl esters present.

### Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890 Series GC or equivalent.
- Mass Spectrometer: Mass selective detector.
- Column: Polyethylene glycol column (e.g., Zebron ZB-WAX PLUS, 30 m x 0.32 mm x 0.5  $\mu$ m)[11].
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 5
   °C/min to 240 °C and hold for 5 minutes.
- MS Transfer Line Temperature: 240 °C.



- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

### Sample Preparation:

- Accurately weigh approximately 100 mg of the methyl linoleate sample into a vial.
- Add approximately 100 mg of an internal standard, such as methyl nonadecanoate (C19:0), and record the exact weight[12].
- Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene or hexane[12].
- Inject 1 μL of the prepared sample into the GC-MS system.

### Data Analysis:

- Identify the **methyl linoleate** peak based on its retention time and comparison with a known standard.
- Confirm the identity by analyzing the mass spectrum and comparing it to library data (e.g., NIST library). The mass spectrum of **methyl linoleate** will show a molecular ion peak at m/z 294 and characteristic fragmentation patterns[7][13].
- Quantify the purity by comparing the peak area of methyl linoleate to the peak area of the internal standard and any identified impurities.

## **Biological Significance and Signaling Pathways**

**Methyl linoleate** itself is not typically a major signaling molecule within mammalian systems. However, as an ester of linoleic acid, it is a precursor to this essential fatty acid. Once hydrolyzed, linoleic acid can be metabolized into a variety of biologically active molecules, most notably prostaglandins, which are critical lipid mediators in inflammation, immunity, and other physiological processes[1][3].

The metabolic conversion of linoleic acid to prostaglandins is a multi-step enzymatic process. This pathway is of significant interest in drug development, particularly for anti-inflammatory



therapies.

### **Prostaglandin Synthesis Pathway from Linoleic Acid**

The following diagram illustrates the key steps in the conversion of linoleic acid to prostaglandins. **Methyl linoleate** would enter this pathway after enzymatic hydrolysis to yield free linoleic acid.



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Caption: Metabolic pathway from Linoleic Acid to Prostaglandins.

This pathway highlights the central role of cyclooxygenase (COX) enzymes, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the flux through this pathway and the factors that regulate it is a cornerstone of research in inflammation and pain management.

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